molecular formula C13H22O3 B14512995 1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one CAS No. 62500-14-5

1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one

Cat. No.: B14512995
CAS No.: 62500-14-5
M. Wt: 226.31 g/mol
InChI Key: KHIFFLXNXCNPBO-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one is a chemical compound that features an oxirane ring and a hydroxymethyl group. This compound is notable for its unique structure, which includes both an epoxide and an enone functional group. These features make it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 3,7-dimethyloct-6-en-1-one with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one involves the reactivity of its oxirane ring and enone group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one is unique due to its combination of an oxirane ring and an enone group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

CAS No.

62500-14-5

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

1-[3-(hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one

InChI

InChI=1S/C13H22O3/c1-9(2)5-4-6-10(3)7-11(15)13-12(8-14)16-13/h5,10,12-14H,4,6-8H2,1-3H3

InChI Key

KHIFFLXNXCNPBO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(=O)C1C(O1)CO

Origin of Product

United States

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